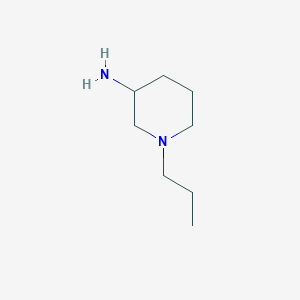

1-Propylpiperidin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-propylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-5-10-6-3-4-8(9)7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTMBWZGZFPDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594097 | |

| Record name | 1-Propylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51388-02-4 | |

| Record name | 1-Propyl-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51388-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Importance of Piperidine Scaffolds in Chemical Synthesis

Synthetic chemists have developed a diverse toolbox of methods to construct and functionalize the piperidine (B6355638) core. These strategies range from the hydrogenation of substituted pyridines to various cyclization reactions. mdpi.com The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product. The ability to control these features is critical, as even minor structural changes can have a significant impact on a compound's interaction with biological targets. longdom.orgbeilstein-journals.org

Research Directions for Alkyl Substituted Piperidine Amines

The addition of alkyl groups and amine functionalities to the piperidine (B6355638) scaffold opens up a vast chemical space for exploration. Research into alkyl-substituted piperidine amines is driven by the quest for new compounds with improved efficacy and pharmacokinetic profiles. nih.govnih.gov For instance, the introduction of an N-alkyl substituent can influence a molecule's lipophilicity and metabolic stability, key factors in drug design. nih.gov

One area of focus is the development of novel catalysts and synthetic methodologies to efficiently produce these complex structures. mdpi.comresearchgate.net Another key research trajectory involves investigating the structure-activity relationships (SAR) of these compounds. By systematically modifying the alkyl and amine substituents, researchers can gain insights into how these changes affect biological activity. nih.govnih.gov This information is invaluable for the rational design of new drug candidates. For example, studies have shown that replacing a simple butylamine (B146782) side chain with N-alkyl-substituted heterocycles like piperidines can lead to compounds with retained biological activity and improved metabolic stability. nih.gov

A Focused Look at 1 Propylpiperidin 3 Amine

Established Synthetic Pathways to the this compound Core Structure

Traditional synthetic routes to the this compound skeleton rely on fundamental organic reactions that have been refined over time to provide reliable access to these valuable building blocks.

Direct Alkylation Approaches to Piperidine Amines

Direct alkylation of a pre-existing piperidine amine is a straightforward approach to introduce the N-propyl group. This method typically involves the reaction of a piperidine amine with a propyl halide, such as 1-bromopropane, often in the presence of a base to neutralize the hydrohalic acid generated during the reaction. dtic.mil The nucleophilicity of the piperidine nitrogen allows for the formation of the C-N bond.

However, a significant challenge in the direct alkylation of primary or secondary amines is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. dtic.milpressbooks.pub To circumvent this, the reaction conditions, such as stoichiometry and the choice of base, must be carefully controlled. dtic.mil Alternative methods, such as using azide (B81097) ion as a nucleophile followed by reduction, can provide a cleaner route to primary amines, avoiding the issue of multiple alkylations. pressbooks.pub

Table 1: Examples of Direct Alkylation of Amines

| Amine Substrate | Alkylating Agent | Product | Notes |

| Piperidine | 1-Bromopropane | 1-Propylpiperidine | A simple N-alkylation. |

| Ammonia (B1221849) | 1-Bromooctane | Octylamine, Dioctylamine, etc. | Demonstrates the issue of overalkylation. pressbooks.pub |

| Primary/Secondary Amines | Alkyl Halides | Quaternary Ammonium Salts | Can be formed as a side product or desired product. dtic.mil |

Cycloaddition Strategies for Piperidine Ring Formation

Cycloaddition reactions offer a powerful and convergent approach to construct the piperidine ring system. These methods involve the combination of smaller fragments to build the heterocyclic core in a single step, often with good control over stereochemistry. capes.gov.br Formal [3+3] cycloadditions, for instance, have been developed as a strategic approach to synthesize functionalized piperidines. capes.gov.br Other cycloaddition strategies, including [3+2] and 1,3-dipolar cycloadditions, are also employed in the synthesis of piperidine-containing structures, particularly spiro-piperidines. whiterose.ac.uk The Diels-Alder reaction and related [4+2] cycloadditions can also be utilized to form six-membered rings that can be subsequently converted to piperidines. whiterose.ac.uk

Reductive Amination Protocols for Amine Incorporation

Reductive amination is a widely used and versatile method for the formation of C-N bonds and is a key strategy for introducing the amine functionality or for the direct synthesis of the piperidine ring. pressbooks.pubresearchgate.net This two-step, one-pot process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pressbooks.pubresearchgate.net

For the synthesis of a compound like this compound, a dicarbonyl compound could undergo a double reductive amination with propylamine. researchgate.net The choice of reducing agent is critical, with common reagents including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). pressbooks.pub Catalytic hydrogenation can also be employed for the reduction step. pressbooks.pub Reductive amination is a cornerstone in the pharmaceutical industry due to its operational simplicity and the wide availability of starting materials. researchgate.net

Table 2: Reductive Amination Examples

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Phenyl-2-propanone | Ammonia | H2, Ni catalyst | Amphetamine pressbooks.pub |

| Aldehyde/Ketone | Ammonia/Primary Amine | NaBH(OAc)3 | Primary/Secondary Amine pressbooks.pub |

| Dicarbonyl Intermediate | Propylamine | NaCNBH3 | Substituted Piperidine researchgate.net |

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. masterorganicchemistry.comdovepress.com Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity. masterorganicchemistry.com

Several strategies have been developed for the stereoselective synthesis of piperidines. One approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can direct the stereochemical outcome of a reaction and can be subsequently removed. yale.edu Another powerful method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. dovepress.com For example, enzymatic resolutions or the use of chiral metal catalysts can provide access to enantioenriched amines and their precursors. dovepress.comrsc.orgethz.ch The development of stereocontrolled cyclization reactions, such as those proceeding through aza-Michael additions or metal-catalyzed processes, also allows for the construction of chiral piperidine rings with high diastereoselectivity. mdpi.comnih.gov

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional techniques. These approaches are increasingly being applied to the synthesis of complex molecules like this compound.

Metal-Catalyzed Coupling Reactions in Piperidine Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the way C-C and C-N bonds are formed. acs.org In the context of piperidine synthesis, these methods are invaluable for the functionalization of the piperidine ring. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example used for the N-arylation of piperidines, forming a C-N bond between the piperidine nitrogen and an aryl group. tandfonline.comrsc.org

Furthermore, metal catalysts can be used to functionalize the carbon backbone of the piperidine ring. Palladium-catalyzed C(sp3)-H arylation allows for the direct introduction of aryl groups at specific positions on the ring, guided by a directing group. acs.org This approach provides a powerful tool for creating substituted piperidines with high regio- and stereoselectivity. Copper-catalyzed reactions, such as the Ullmann condensation, are also widely used for N-arylation. tandfonline.com These advanced catalytic methods provide access to a diverse range of functionalized piperidines that would be difficult to synthesize using traditional methods.

Organocatalytic Methods for Amine Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for the construction of complex molecules. These methods often provide high levels of stereocontrol under mild reaction conditions. beilstein-journals.org For the synthesis of chiral amines and piperidines, several organocatalytic strategies are employed.

One prominent approach involves the use of chiral catalysts, such as prolinol derivatives like the Jørgensen–Hayashi catalyst, to facilitate enantioselective Michael addition reactions, which can be a key step in building the piperidine ring. beilstein-journals.org Another strategy is the enantioselective conjugate addition of amines to α,β-unsaturated aldehydes, enabled by iminium catalysis. nih.gov This method allows for the formation of β-amino aldehydes, which are valuable precursors for compounds like 1,3-amino alcohols and β-amino acids. nih.gov Furthermore, organocatalysts have been successfully utilized in Strecker-type reactions to produce α-aminonitriles, which are versatile intermediates. mdpi.com For instance, L-proline has been used to catalyze one-pot, three-component Strecker reactions at room temperature. mdpi.com Bifunctional organocatalysts, which combine a tertiary amine with a hydrogen-bond donor moiety (like thiourea (B124793) or enaminone), are also effective in activating both nucleophiles and electrophiles simultaneously to control reaction outcomes. mdpi.com

| Catalyst Type | Reaction | Application | Key Features |

| Imidazolidinone | Conjugate Addition | Synthesis of β-amino aldehydes | LUMO-lowering iminium catalysis; high chemo- and enantioselectivity. nih.gov |

| Jørgensen–Hayashi Catalyst | Michael Addition | Enantioselective synthesis of 1,5-ketoaldehydes | High yields and excellent enantiocontrol. beilstein-journals.org |

| L-proline | Strecker Reaction | One-pot synthesis of α-aminonitriles | Mild, ambient temperature conditions. mdpi.com |

| Bifunctional (Thiourea/Enaminone) | Michael Addition | Activation of nucleophiles and electrophiles | Provides enantioselectivities up to 72% ee in certain reactions. mdpi.com |

Biocatalytic Transformations in Chiral Amine Production

Biocatalysis offers a highly selective and sustainable route to chiral molecules, operating under benign conditions with high enantio- and regioselectivity. nih.govacs.orgresearchgate.net Enzymes are particularly adept at producing enantiopure products, which is a significant advantage in pharmaceutical synthesis. researchgate.netacs.org

A key strategy for producing chiral piperidines is the chemo-enzymatic dearomatization of activated pyridines. nih.govacs.org This approach combines chemical synthesis with biocatalysis. A notable example involves a one-pot cascade reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.govacs.org This method has proven effective for synthesizing precursors to important drugs. nih.govacs.org Transaminases are another class of enzymes that have been explored for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess. researchgate.net The use of enzymes can often circumvent the need for protecting groups, a key principle of green chemistry, as their high specificity allows them to react at a single site on a complex molecule. acs.org

Research is also directed at using biocatalysts to convert feedstocks derived from biomass, such as lignin, into valuable piperidine intermediates, further enhancing the sustainability of these synthetic routes. ukri.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comcore.ac.uk These principles are increasingly integral to the development of synthetic methodologies in the pharmaceutical industry. Key tenets include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. sigmaaldrich.com

In the context of synthesizing this compound, applying these principles involves selecting routes that minimize waste, avoid toxic reagents and solvents, and operate under milder conditions. skpharmteco.comrroij.com The use of catalysis, particularly organocatalysis and biocatalysis, is inherently greener than stoichiometric reactions as it reduces waste. acs.org The following sections detail specific green chemistry strategies applicable to piperidine synthesis.

Solvent-Free and Microwave-Assisted Methodologies

Solvent-Free Synthesis: Eliminating solvents is a core goal of green chemistry, as solvents contribute significantly to industrial waste. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, operational simplicity. infona.plfigshare.com For piperidine synthesis, one-pot, multicomponent reactions can be conducted under solvent-free conditions. For example, highly functionalized piperidines can be synthesized by condensing an aldehyde, an amine, and a β-ketoester using silica (B1680970) gel as a reusable medium at room temperature. infona.pl This method is noted for its good-to-high yields and applicability to large-scale synthesis. infona.pl Similarly, BF3.O(Et)2 has been used as an efficient catalyst for the solvent-free, one-pot synthesis of piperidine derivatives, highlighting the method's eco-friendly and atom-economical nature. researchgate.net While some reactions show moderate yields under solvent-free conditions, the benefits often outweigh this drawback. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. researchgate.nettsijournals.com It offers advantages such as significantly reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions compared to conventional heating methods. mdpi.commdpi.com This technology aligns with the green chemistry principle of designing for energy efficiency.

Microwave-assisted methods have been successfully applied to the synthesis of various piperidine-containing compounds. tsijournals.commdpi.com For instance, the final condensation step in the synthesis of s-triazinyl piperidines is facilitated by microwave irradiation. researchgate.net In another example, a series of acetamide (B32628) derivatives of piperidine were synthesized in good yields under microwave irradiation, a significant improvement over conventional heating which resulted in moderate yields. mdpi.com The facile synthesis of dispiro substituted piperidine analogs has also been achieved through microwave-assisted one-pot multicomponent reactions. scilit.com

| Method | Catalyst/Medium | Key Advantages | Application Example | Ref |

| Solvent-Free | Silica Gel | Reusable medium, room temperature, operational simplicity. | Three-component condensation of aldehyde, amine, and β-ketoester. | infona.pl |

| Solvent-Free | BF3.O(Et)2 | Cost-effective, convenient work-up, good to excellent yields. | One-pot multicomponent synthesis of functionalized piperidines. | researchgate.net |

| Microwave-Assisted | N/A | Rapid reaction times, higher yields, cleaner products. | Synthesis of quinoline (B57606) thiosemicarbazones with a piperidine moiety. | mdpi.com |

| Microwave-Assisted | N/A | Improved yields compared to conventional heating. | Synthesis of piperidine acetamide derivatives. | mdpi.com |

Atom-Economical Synthesis Strategies

Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.orgrsc.org Synthetic methods should be designed to maximize this incorporation, thus minimizing waste at the atomic level. sigmaaldrich.comjocpr.com Reactions with high atom economy are inherently more sustainable. primescholars.com

Addition reactions are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product. rsc.orgprimescholars.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. primescholars.com For the synthesis of amines, direct reductive amination of carbonyl compounds is a common pathway. However, many traditional methods are not atom-economical. chemrxiv.org The development of catalytic direct reductive amination methods is a step towards more atom-economical amine synthesis. chemrxiv.org

In the context of building the this compound structure, choosing synthetic steps that are additions or cycloadditions over those that involve protecting groups or generate significant leaving groups is preferable. acs.orgnwnu.edu.cn For example, a multicomponent reaction that assembles the piperidine ring in a single, convergent step would likely have a higher atom economy than a lengthy, linear synthesis with multiple byproduct-forming steps. researchgate.net The use of transition metal catalysis can facilitate new types of C-C bond-forming reactions that are more atom-economical than classical methods. nwnu.edu.cn

Reaction Pathways of the Piperidine Nitrogen in this compound

The tertiary amine within the piperidine ring of this compound is a key site for various chemical modifications. Its nucleophilic character, influenced by the electron-donating propyl group, allows it to participate in a range of reactions.

Alkylation and Quaternization Reactions

The piperidine nitrogen can be readily alkylated. However, controlling the extent of alkylation on primary and secondary amines can be challenging, often resulting in a mixture of products. libretexts.org For a tertiary amine like the one in this compound, alkylation leads to the formation of a quaternary ammonium salt. libretexts.orgmasterorganicchemistry.com This reaction, known as quaternization, can be achieved by reacting the amine with an alkyl halide, such as methyl iodide. libretexts.orgmasterorganicchemistry.com The process can be conducted without a solvent, particularly when using reagents like dimethylsulfate, by heating the tertiary amine to a molten state. google.com

The quaternization of tertiary amines is a well-established synthetic route. For example, the Menshutkin reaction describes the conversion of a tertiary amine to a quaternary ammonium salt upon reaction with an alkyl halide. researchgate.net The reaction conditions, such as temperature and the choice of solvent, can influence the reaction rate and yield. mdpi.comreddit.com

Table 2: Alkylation and Quaternization of the Piperidine Nitrogen

| Reaction | Reagent | Product |

|---|---|---|

| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt |

This table summarizes the quaternization reactions of the tertiary piperidine nitrogen.

Reactions Involving the Primary Amine Moiety

The primary amine at the 3-position of the piperidine ring is a versatile functional group that can undergo a wide array of chemical transformations, making it a focal point for derivatization.

Amidation and Imine Formation

The primary amine of this compound can readily react with acyl chlorides or anhydrides to form amides. ambeed.comsavemyexams.com This reaction is a fundamental transformation in organic synthesis. savemyexams.com The reaction of an amine with a carboxylic acid can also yield an amide, though this process is often slower and may require a coupling agent. nih.govlibretexts.org

Furthermore, the primary amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.orglibretexts.org

Table 3: Amidation and Imine Formation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| Primary Amine | Acyl Chloride | Amide |

This table outlines the key reactions of the primary amine group to form amides and imines.

Coupling Reactions and Heterocycle Annulation

The primary amine functionality allows this compound to participate in various coupling reactions. A notable example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide to form a carbon-nitrogen bond. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines. wikipedia.org

The presence of both a primary and a tertiary amine in this compound makes it a suitable candidate for the synthesis of more complex heterocyclic systems through annulation reactions. Heterocycle-guided synthesis can lead to the formation of fused ring systems. beilstein-journals.orgnih.gov For instance, three-component reactions involving an amine, a 1,3-diketone, and another component can lead to the formation of substituted anilines. beilstein-journals.org The use of free amines as directing groups in transition metal-catalyzed C-H bond functionalization and annulation is an efficient strategy for constructing five to seven-membered N-heterocycles. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methylsulfonyl chloride |

| Triethylamine |

| Acyl Halide |

| Methyl Iodide |

| Dimethylsulfate |

| 1-(3-Aminophenyl)-3-(1-propylpiperidin-4-yl)urea |

| Isocyanate |

| Carbamate |

| Aldehyde |

| Ketone |

| Aryl Halide |

This table provides a list of all chemical compounds mentioned throughout the article.

Modifications of the Propyl Side Chain

The propyl group attached to the piperidine nitrogen of this compound offers a versatile handle for further molecular elaboration. Modifications at this site can significantly influence the compound's physicochemical properties and biological activity. This section explores the chemical reactivity and derivatization strategies focused on the N-propyl side chain, specifically functional group interconversions and methods for chain elongation and diversification.

Functional Group Interconversions

Functional group interconversions (FGIs) on the N-propyl side chain allow for the introduction of various functionalities, which can serve as points for further conjugation or can directly modulate the molecule's interaction with biological targets. These transformations typically target the terminal methyl group or the methylene (B1212753) groups of the propyl chain.

Hydroxylation:

The introduction of a hydroxyl group can be achieved through several methods. While direct C-H oxidation of simple alkanes is challenging, enzymatic and biomimetic approaches have shown promise for the selective hydroxylation of N-alkyl groups on heterocyclic systems. For instance, certain cytochrome P450 enzymes can hydroxylate terminal methyl groups. In a laboratory setting, a more common strategy involves a two-step process: halogenation followed by nucleophilic substitution.

A study on related N-alkyl piperidine derivatives demonstrated the introduction of an exocyclic hydroxyl group on the N-alkyl side chain to explore structure-activity relationships for monoamine transporters. nih.gov The position of the hydroxyl group was found to be crucial for the compound's potency and selectivity. nih.gov For this compound, this would lead to the synthesis of 1-(3-hydroxypropyl)piperidin-3-amine.

Halogenation:

The terminal methyl group of the propyl chain can be functionalized via radical halogenation. However, this method often lacks selectivity and can lead to a mixture of products. A more controlled approach involves the Hofmann-Löffler-Freytag reaction, where an N-haloamine undergoes intramolecular hydrogen abstraction by a nitrogen-centered radical to form a δ-halogenated amine, which then cyclizes. wikipedia.org While typically used for cyclization, the intermediate δ-halogenated species, if intercepted, represents a functionalized chain.

Alternatively, a pre-installed hydroxyl group on the propyl chain can be converted to a halide. For example, treatment of 1-(3-hydroxypropyl)piperidin-3-amine with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 1-(3-chloropropyl) or 1-(3-bromopropyl) derivatives, respectively. These halogenated intermediates are versatile precursors for further modifications.

Amination:

The introduction of an amino group to the propyl side chain can be accomplished by first converting it to a halide or a sulfonate ester, followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent. For instance, reacting 1-(3-bromopropyl)piperidin-3-amine with ammonia would yield 1-(3-aminopropyl)piperidin-3-amine. Reductive amination of an aldehyde precursor, if accessible, is another powerful method for introducing primary, secondary, or tertiary amines. google.com

The following table summarizes key functional group interconversions on the propyl side chain:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | 1. NBS, light; 2. H₂O, base | 1-(3-Hydroxypropyl)piperidin-3-amine | Radical Halogenation/Hydrolysis |

| 1-(3-Hydroxypropyl)piperidin-3-amine | SOCl₂ or PBr₃ | 1-(3-Halopropyl)piperidin-3-amine | Halogenation |

| 1-(3-Halopropyl)piperidin-3-amine | NH₃ | 1-(3-Aminopropyl)piperidin-3-amine | Nucleophilic Substitution |

| 1-(3-Halopropyl)piperidin-3-amine | NaN₃, then H₂/Pd | 1-(3-Aminopropyl)piperidin-3-amine | Azide Formation/Reduction |

| This compound | Oxidizing agent (e.g., m-CPBA) | This compound N-oxide | N-Oxidation |

This table presents plausible synthetic transformations based on general organic chemistry principles and reactivity of similar piperidine derivatives.

Chain Elongation and Diversification

Extending the length of the propyl side chain or introducing branching can be a key strategy in drug discovery to optimize binding to a target protein. Several classic and modern organic reactions can be employed for this purpose.

Wittig Reaction:

The Wittig reaction is a powerful method for carbon-carbon bond formation and alkene synthesis from carbonyl compounds. masterorganicchemistry.comwikipedia.org To apply this to the propyl side chain of this compound, the chain must first be functionalized to introduce a carbonyl group. For example, oxidation of 1-(3-hydroxypropyl)piperidin-3-amine would yield the corresponding aldehyde, 3-(3-aminopiperidin-1-yl)propanal. This aldehyde can then be reacted with a phosphonium (B103445) ylide (Wittig reagent) to extend the chain. The resulting alkene can be subsequently hydrogenated to the corresponding saturated alkyl chain.

For example, reacting 3-(3-aminopiperidin-1-yl)propanal with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-(but-3-en-1-yl)piperidin-3-amine. Subsequent hydrogenation would yield 1-butylpiperidin-3-amine, thus achieving a one-carbon chain extension. The versatility of the Wittig reaction allows for the introduction of various substituents on the extended chain depending on the structure of the ylide used. organic-chemistry.org

Grignard and Organolithium Reactions:

Grignard reagents and other organometallic compounds are excellent nucleophiles for forming new C-C bonds. libretexts.orgiitk.ac.insigmaaldrich.com Similar to the Wittig reaction, this approach requires a carbonyl or an alternative electrophilic group on the propyl chain. Reacting 3-(3-aminopiperidin-1-yl)propanal with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in a branched, secondary alcohol. Subsequent oxidation and reduction steps could be used to further modify or deoxygenate the chain.

Alternatively, a halogenated propyl chain, such as 1-(3-bromopropyl)piperidin-3-amine, can be converted into a Grignard reagent itself, although the presence of the secondary amine might require protection. This organometallic intermediate could then react with various electrophiles, such as aldehydes, ketones, or epoxides, to build more complex side chains. For instance, a cobalt-catalyzed cross-coupling of a 3-halopiperidine with a Grignard reagent has been reported as a key step in the synthesis of (±)-preclamol, followed by N-propylation. nih.gov

Other Diversification Strategies:

The introduction of fluorine into N-alkyl side chains has been studied to modulate the pharmacological properties of piperidine derivatives. researchgate.net Selective fluorination of the propyl group could be achieved using modern fluorinating agents. Furthermore, the installation of an alkene or alkyne at the terminus of the chain opens up possibilities for further diversification through reactions like olefin metathesis, Michael additions, or click chemistry. mdpi.com

The table below illustrates potential chain elongation and diversification reactions:

| Propyl Chain Precursor | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 3-(3-Aminopiperidin-1-yl)propanal | Ph₃P=CH₂ (Wittig Reagent) | 1-(But-3-en-1-yl)piperidin-3-amine | Wittig Olefination |

| 1-(But-3-en-1-yl)piperidin-3-amine | H₂, Pd/C | 1-Butylpiperidin-3-amine | Hydrogenation |

| 3-(3-Aminopiperidin-1-yl)propanal | CH₃MgBr, then H₃O⁺ | 1-(3-Aminopiperidin-1-yl)butan-2-ol | Grignard Addition |

| 1-(3-Halopropyl)piperidin-3-amine | 1. Mg, Et₂O; 2. Ethylene oxide; 3. H₃O⁺ | 5-(3-Aminopiperidin-1-yl)pentan-1-ol | Grignard/Epoxide Opening |

This table outlines hypothetical reaction sequences for chain elongation, assuming the successful synthesis of the required precursors and protection of the 3-amino group where necessary.

1 Propylpiperidin 3 Amine As a Core Molecular Scaffold in Advanced Chemical Research

Design Principles for Scaffold-Based Compound Libraries

The design of compound libraries centered around a core scaffold like 1-Propylpiperidin-3-amine is a cornerstone of modern drug discovery. The primary goal is to generate a diverse set of molecules with a common core that can be screened for biological activity against various targets. The this compound scaffold offers two key points of diversification: the primary amine at the 3-position and the potential for modification of the N-propyl group.

Key Design Principles:

Diversity-Oriented Synthesis (DOS): This approach would aim to introduce a wide variety of chemical functionalities at the 3-amino group. This could be achieved through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea (B124793) formation. Each of these reactions would introduce different physicochemical properties (e.g., hydrogen bond donors/acceptors, charge, lipophilicity) to the resulting molecules, thereby exploring a broad chemical space.

Target-Focused Libraries: If a specific biological target is known to bind piperidine-containing molecules, a more focused library can be designed. In this case, the modifications would be more subtle and aimed at optimizing the interaction with the target's binding site. For example, if a hydrophobic pocket is known to be present, the N-propyl group could be extended or branched.

Privileged Scaffold-Based Design: The piperidine (B6355638) motif is considered a "privileged scaffold" because it is found in numerous bioactive compounds. Libraries based on this compound would leverage this inherent bioactivity, increasing the probability of identifying hits.

Table 1: Illustrative Reactions for Diversification of this compound

| Reaction Type | Reagent Example | Resulting Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Methanesulfonyl chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |

| Urea Formation | Phenyl isocyanate | Urea |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular frameworks (scaffolds) that can mimic the biological activity of a known active compound. Bioisosteric replacement involves substituting a part of a molecule with a chemically different group that maintains similar steric and electronic properties, often to improve pharmacokinetic or pharmacodynamic properties.

While no specific examples of scaffold hopping from or to this compound are documented, its structural features make it a candidate for such strategies.

Potential Scaffold Hopping and Bioisosteric Strategies:

Scaffold Hopping: If a known bioactive molecule contains a different substituted cyclic amine, such as a pyrrolidine or morpholine derivative, this compound could be explored as a potential scaffold hop. Computational methods could be used to align the key pharmacophoric features of the original molecule with those of potential this compound derivatives.

Bioisosteric Replacement: The 3-amino group could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group or a small amide. The piperidine ring itself could be replaced by other cyclic systems of similar size and shape, such as a cyclohexane or a tetrahydropyran ring, to explore the impact on biological activity and properties.

Application in the Construction of Complex Heterocyclic Systems

The reactivity of the 3-amino group on the this compound scaffold makes it a valuable starting material for the synthesis of more complex heterocyclic systems. This can be achieved through annulation reactions where new rings are fused onto the existing piperidine core.

Fusion with Aromatic and Heteroaromatic Rings

The primary amine of this compound can participate in condensation reactions with various bifunctional reagents to form fused aromatic or heteroaromatic rings.

Examples of Potential Fusion Reactions:

Quinoline (B57606) and Pyridine Synthesis: Reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds could lead to the formation of fused pyridine or quinoline ring systems, respectively. These fused systems are prevalent in many biologically active molecules.

Imidazole and Pyrimidine Fusion: Condensation with appropriate reagents could also lead to the formation of fused five- or six-membered heteroaromatic rings containing additional nitrogen atoms, such as imidazoles or pyrimidines.

Incorporation into Multicyclic Architectures

Beyond simple fusion, this compound can be incorporated into more complex, multicyclic architectures. These structures can present unique three-dimensional shapes that are of interest in drug discovery for their potential to interact with complex biological targets.

Strategies for Multicyclic Architectures:

Bridged Systems: Intramolecular reactions, where a functional group is introduced elsewhere on the molecule that can then react with the 3-amino group or the piperidine nitrogen, could lead to the formation of bridged bicyclic systems.

Spirocyclic Systems: The piperidine ring can be part of a spirocyclic system, where two rings share a single common atom. While not directly involving the 3-amino group in the ring formation, derivatives of this compound could be used as building blocks for such complex structures.

Structure Activity Relationship Sar Principles Applied to 1 Propylpiperidin 3 Amine Analogs

Methodologies for SAR Elucidation in Piperidine (B6355638) Derivatives

The elucidation of SAR for piperidine-containing compounds relies on established medicinal chemistry strategies, primarily systematic analog synthesis and, increasingly, fragment-based approaches.

Systematic analog synthesis is a classical and powerful method for building a comprehensive SAR profile. nih.govrsc.org This approach involves the methodical synthesis and biological evaluation of a series of related compounds, where specific parts of the lead molecule, in this case, 1-Propylpiperidin-3-amine, are altered one at a time. nih.gov The goal is to identify which structural features are essential for activity (the pharmacophore) and which can be modified to improve desired properties. nih.govresearchgate.net

For this compound analogs, this process would involve three primary areas of modification:

N-Alkyl Chain Variation: The N-propyl group can be replaced with a variety of other alkyl or functionalized groups (e.g., methyl, ethyl, butyl, benzyl, or hydroxypropyl) to probe the size, lipophilicity, and electronic requirements of the N-substituent binding pocket. acs.org

C3-Amine Modification: The primary amine at the C3 position can be converted to secondary or tertiary amines (e.g., methylamino, dimethylamino), amides, or sulfonamides to explore the role of hydrogen bonding and basicity at this position.

Piperidine Ring Substitution: Substituents could be introduced at other positions on the piperidine ring (e.g., C2, C4, C5, C6) to investigate how steric bulk or electronic changes affect the molecule's interaction with its biological target.

The synthesized analogs are then subjected to biological assays to measure their activity. researchgate.netnih.gov By comparing the activity of the analogs to the parent compound, researchers can deduce critical SAR trends. For instance, a significant drop in activity after modifying a particular group suggests that group is crucial for the molecular interaction.

| Compound ID | N1-Substituent | C3-Substituent | Hypothetical Relative Activity | SAR Rationale |

| Parent | Propyl | -NH₂ | 1.0 | Baseline compound. |

| Analog A | Methyl | -NH₂ | 0.5 | Shorter N-alkyl chain may reduce binding affinity due to weaker hydrophobic interactions. |

| Analog B | Benzyl | -NH₂ | 2.5 | Aromatic ring may introduce favorable π-π stacking or hydrophobic interactions. |

| Analog C | Propyl | -NH(CH₃) | 1.2 | Small alkyl group on the amine may be tolerated or slightly improve binding. |

| Analog D | Propyl | -N(CH₃)₂ | 0.2 | Bulky dimethylamino group could introduce steric hindrance at the binding site. |

| Analog E | Propyl | -NHC(O)CH₃ | <0.1 | Conversion to a neutral amide from a basic amine often abolishes activity if an ionic interaction is required. |

Table 1: An illustrative data table demonstrating the principles of systematic analog synthesis for SAR elucidation of this compound. The relative activity values are hypothetical and serve to explain how structural modifications can influence biological outcomes.

Fragment-based lead discovery (FBLD) is an alternative approach that identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The piperidine scaffold is a common component in fragment libraries due to its prevalence in marketed drugs and its ability to adopt well-defined three-dimensional conformations.

In the context of this compound, the core scaffolds—such as 3-aminopiperidine or N-propylpiperidine—could serve as starting fragments. If a high-throughput screen of a fragment library identifies one of these simple piperidine cores as a weak binder, medicinal chemists can use this information as a validated starting point. The fragment can then be elaborated by adding functional groups, guided by structural biology techniques like X-ray crystallography or NMR, to grow the fragment into a higher-affinity molecule that more completely fills the target's binding site.

Impact of Substituent Variation on Molecular Interactions

The specific nature and arrangement of substituents on the this compound scaffold profoundly influence its biological activity by dictating its three-dimensional shape, electronic properties, and potential for intermolecular interactions.

The six-membered piperidine ring is not planar and typically adopts a low-energy "chair" conformation. In this conformation, substituents at each carbon atom can be oriented in one of two positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring). The N-propyl group and the 3-amino group of this compound will have a preferred orientation (typically equatorial to minimize steric strain), but the ring can undergo a "ring flip" to an alternative chair conformation where axial and equatorial positions are inverted.

The specific conformation adopted by the molecule is critical for its interaction with a biological target. A binding pocket of an enzyme or receptor is a defined three-dimensional space, and the ligand must adopt a complementary shape to fit effectively. The preference for the 3-amino group to be in an equatorial versus an axial position can determine whether key hydrogen bonds can be formed with the target protein. Therefore, the conformational preference of the piperidine ring is a key determinant of biological activity.

The substituent on the piperidine nitrogen plays a significant role in modulating a compound's pharmacological profile. Varying the N-alkyl group can impact potency, selectivity, and pharmacokinetic properties. Studies on various N-alkyl piperidines show that even minor changes to the N-substituent can significantly alter biological activity. acs.org

In analogs of this compound, changing the N-propyl group to a smaller group like N-methyl or a larger, more complex group like N-benzyl or N-(3-phenyl)propyl would directly probe the corresponding binding pocket on the target protein. acs.org A larger pocket might accommodate bulky substituents, potentially leading to increased potency through additional van der Waals or hydrophobic interactions. nih.gov Conversely, a smaller pocket would penalize larger groups, resulting in reduced activity. Research on N-alkyl nitrobenzamides has shown that alkyl chain length can be optimized to achieve peak biological activity, a principle that applies directly to the N-alkylation of piperidines. mdpi.com

Positional isomerism and stereochemistry are critical factors in the SAR of this compound analogs. nih.govomicsonline.org

Positional Isomerism: The location of the amino group on the piperidine ring is crucial. Moving the amine from the C3 position to the C2 or C4 position would create positional isomers (1-propylpiperidin-2-amine and 1-propylpiperidin-4-amine). These isomers would have different spatial arrangements of the key amine functional group, which would almost certainly lead to vastly different binding affinities and biological activities. Studies on other heterocyclic systems have demonstrated that the specific placement of a key interacting group is a primary determinant of activity. mdpi.com

Stereochemistry: The carbon atom at the C3 position of this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-1-Propylpiperidin-3-amine and (S)-1-Propylpiperidin-3-amine. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. researchgate.netnih.govmdpi.com Consequently, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). patsnap.com The differential activity arises because only one enantiomer can achieve the optimal three-point attachment or steric fit within the chiral binding site of the target protein. patsnap.com Therefore, the synthesis and evaluation of individual enantiomers are essential for a complete understanding of the SAR and for developing a maximally effective and selective therapeutic agent. mdpi.com

Computational and Theoretical Investigations of 1 Propylpiperidin 3 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to optimize molecular geometries and predict various chemical parameters. researchgate.net

The electronic structure of a molecule dictates its reactivity. Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. researchgate.net

Other calculated descriptors include chemical potential, hardness, softness, and electrophilicity, which provide further insights into the molecule's reactive nature. researchgate.net For instance, theoretical calculations can be used to predict ionization potential and pKa values for amine compounds. researchgate.net

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | 1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 10.0 eV | Chemical stability and reactivity |

| Chemical Potential | -3.5 eV | Tendency to escape from a system |

| Hardness | 5.0 eV | Resistance to change in electron distribution |

| Softness | 0.2 eV⁻¹ | Reciprocal of hardness |

| Electrophilicity Index | 1.225 eV | Propensity to accept electrons |

The piperidine (B6355638) ring in 1-Propylpiperidin-3-amine can adopt multiple conformations, primarily chair and boat forms, with the chair conformation generally being more stable. The orientation of the propyl and amine substituents (axial vs. equatorial) leads to different diastereomers with distinct energy levels.

Quantum chemical calculations are used to perform systematic conformational searches to identify the global minimum energy conformer. nih.gov By calculating the relative energies of different stable conformers, a Boltzmann distribution of the conformational population at a given temperature can be predicted. This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to interact with a target receptor.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound in a simulated environment, such as in a solvent like water. ulisboa.ptresearchgate.net

These simulations use force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), to define the potential energy of the system based on atomic positions. researchgate.net MD simulations allow for the exploration of the molecule's conformational landscape, revealing the transitions between different low-energy states and the flexibility of the propyl side chain and piperidine ring. This information is vital for understanding how the molecule might adapt its shape upon binding to a biological target. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. archivepp.com

For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, receptor antagonists. nih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR methods. nih.govmdpi.com

In these approaches, a set of molecules with known activities (the training set) are aligned based on a common scaffold. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the molecules. nih.gov A statistical method, often Partial Least Squares (PLS), is used to create a model that correlates the variations in these fields with the variations in biological activity. mdpi.com The resulting models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov

The quality and predictive power of a QSAR model depend heavily on the selection of relevant molecular descriptors and rigorous statistical validation. researchgate.net Descriptors can include physicochemical parameters like hydrophobicity (π), electronic parameters (Hammett σ), and steric parameters (molar refractivity, STERIMOL values), as well as 3D field values from CoMFA/CoMSIA. nih.gov

Statistical validation is essential to ensure the model is robust and not a result of chance correlation. nih.gov Key statistical metrics include:

q² (cross-validated correlation coefficient): Determined through methods like leave-one-out (LOO) cross-validation, a q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com

r² (non-cross-validated correlation coefficient): This measures the goodness of fit for the training set data.

Predictive r² (r²_pred): This is calculated for an external test set of compounds not used in model development to assess the model's true predictive ability. mdpi.com

Robustness of the models can be further verified by bootstrapping analysis or randomization tests. nih.govnih.gov

Table 2: Example Statistical Validation Parameters from a 3D-QSAR Study on Piperidine Derivatives Note: This table is based on representative data for CCR5 receptor antagonists with a piperidine core structure. nih.gov

| Model | q² (LOO) | r² | Predictive r² (Test Set) |

| CoMFA (Steric, Electrostatic) | 0.787 | 0.962 | 0.855 |

| CoMSIA (Steric, Electrostatic, Hydrophobic) | 0.809 | 0.951 | 0.830 |

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. This prediction is crucial for understanding the potential mechanism of action and for the rational design of more potent and selective inhibitors.

Computational studies on various piperidine derivatives have demonstrated their potential to interact with a wide range of biological targets. These studies provide insights into the key structural features required for effective binding and can be extrapolated to understand the potential interactions of this compound.

For instance, molecular docking studies on a series of 4-amino methyl piperidine derivatives have been conducted to explore their analgesic potential by targeting the µ-opioid receptor. tandfonline.com These studies revealed that the piperidine core serves as a crucial scaffold, fitting into a binding pocket surrounded by transmembrane helices. Key interactions were observed with amino acid residues such as Q124, D147, Y148, M151, and H297. tandfonline.com The binding affinities for these derivatives were found to be significant, ranging from -8.13 to -13.37 kcal/mol, indicating strong and stable binding to the receptor. tandfonline.com

In another study, N-functionalized piperidine derivatives incorporating a 1,2,3-triazole ring were designed and subjected to molecular docking studies against the dopamine D2 receptor, a key target in the treatment of neurological disorders. tandfonline.comresearchgate.net The docking simulations predicted plausible binding modes within the active site of the receptor, highlighting the importance of the piperidine nitrogen and the substituted groups in forming interactions with the protein. tandfonline.comresearchgate.net

Furthermore, piperidine and pyrrolidine derivatives have been investigated as potential inhibitors of pancreatic lipase (B570770), an enzyme involved in obesity. mdpi.com Molecular docking simulations showed that these compounds could bind to the active site of pancreatic lipase, with binding energies influenced by the nature of the substituents on the piperidine ring. mdpi.com Key interactions were identified with residues such as Gly76, Phe77, Asp79, and His151. mdpi.com

The following table summarizes the findings from molecular docking studies on various piperidine derivatives, illustrating the diversity of their potential biological targets and the nature of their molecular interactions.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 4-Amino Methyl Piperidines | µ-Opioid Receptor | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236 tandfonline.com | -8.13 to -13.37 tandfonline.com |

| N-Functionalized Piperidines with 1,2,3-Triazole Ring | Dopamine D2 Receptor | Not explicitly detailed in the provided abstract tandfonline.comresearchgate.net | Not explicitly detailed in the provided abstract |

| 2,6-Disubstituted Piperidin-3-ols | Pancreatic Lipase | Gly76, Phe77, Asp79, His151 mdpi.com | Up to -8.24 mdpi.com |

| Piperidine-based compounds | Sigma 1 Receptor (S1R) | Not explicitly detailed in the provided abstract rsc.orgnih.gov | Kᵢ value of 3.2 nM for the lead compound rsc.orgnih.gov |

| Piperazine-derived compounds | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Ser289, His323, Tyr473 pharmaceuticaljournal.net | Not explicitly detailed in the provided abstract |

These examples collectively underscore the utility of the piperidine scaffold in establishing meaningful interactions with various protein targets. For this compound, the presence of the basic nitrogen atom in the piperidine ring and the primary amine group at the 3-position are expected to be key determinants of its binding properties, likely participating in hydrogen bonding and electrostatic interactions with protein active sites. The N-propyl group would likely influence its lipophilicity and van der Waals interactions.

De Novo Design and Virtual Screening Applications

The structural and chemical properties of the piperidine scaffold make it a valuable building block in both de novo design and virtual screening campaigns aimed at discovering novel bioactive molecules.

De Novo Design

De novo design is a computational strategy for generating novel molecular structures with desired pharmacological properties from scratch. nih.gov The piperidine ring, with its three-dimensional structure and multiple points for substitution, serves as an excellent starting point or fragment for such designs. rsc.org Its conformational flexibility allows it to adapt to the shape of various protein binding pockets.

Computational approaches in de novo design can utilize the this compound scaffold and elaborate upon it by adding different functional groups at various positions to optimize interactions with a specific biological target. nih.gov For instance, the primary amine at the 3-position and the nitrogen atom in the ring can be used as anchor points for growing new molecular fragments that can form additional hydrogen bonds or other favorable interactions. The N-propyl group can be modified to explore different hydrophobic pockets within the active site. The integration of de novo design algorithms with semi-empirical quantum chemistry methods can aid in the structural evaluation and selection of the most promising derivatives. ethz.chrsc.org

Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.ir The this compound core structure can be used as a query in similarity-based virtual screening to identify commercially available or synthetically accessible analogs with potentially improved activity.

Alternatively, libraries of compounds containing the this compound scaffold can be docked into the active site of a target protein in a high-throughput manner. This approach allows for the rapid evaluation of a large number of derivatives and the prioritization of a smaller subset for experimental testing. For example, an in-house library of biologically active compounds, which could include piperidine derivatives, can be subjected to in silico virtual screening against a specific target, such as those related to infectious diseases. sciengpub.irresearchgate.net

The utility of the piperidine scaffold in drug discovery is further highlighted by its presence in numerous approved drugs and clinical candidates. Computational tools are increasingly being used to explore the vast chemical space around this privileged structure.

The following table provides examples of how piperidine-based structures are utilized in computational drug design strategies.

| Computational Strategy | Application Example | Key Findings |

| De Novo Design | Generation of novel ligands for Leishmania donovani 24-sterol methyltransferase nih.gov | The piperidine ring was introduced to reduce the flexibility of a lead molecule, leading to novel scaffolds with potential antileishmanial activity. nih.gov |

| De Novo Design | Design of acetylcholinesterase inhibitors inspired by Huperzine A ethz.chrsc.org | A piperidine-carboxylic acid derivative was used as a starting material for the synthesis of a de novo designed inhibitor. ethz.chrsc.org |

| Virtual Screening | Screening of an in-house library against COVID-19 targets sciengpub.irresearchgate.net | Piperidine-based compounds were included in a library subjected to virtual screening to identify potential inhibitors. sciengpub.irresearchgate.net |

| Virtual Screening | Identification of sigma receptor 1 (S1R) ligands from an in-house collection rsc.orgnih.gov | A screening campaign of piperidine/piperazine-based compounds led to the discovery of a potent S1R agonist. rsc.orgnih.gov |

| Fragment-Based Drug Discovery | Analysis of a virtual library of fragments derived from substituted piperidines rsc.org | The virtual library of piperidine fragments was shown to consist of 3D molecules with suitable properties for fragment-based drug discovery programs. rsc.org |

Advanced Spectroscopic and Chromatographic Characterization in Research of 1 Propylpiperidin 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Propylpiperidin-3-amine. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of this compound.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton environments within the molecule. The N-propyl group will exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the piperidine (B6355638) nitrogen. The protons on the piperidine ring will present more complex, often overlapping multiplets due to their diastereotopic nature and coupling with each other. The proton on the carbon bearing the amino group (C3) is expected to be a multiplet at a downfield-shifted position compared to other ring protons.

¹³C NMR spectroscopy provides information on the different carbon environments. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. For this compound, distinct signals are expected for the three carbons of the N-propyl group and the five carbons of the piperidine ring. The carbon atoms attached to the nitrogen atoms (C2, C6, and the N-CH₂ of the propyl group) will be deshielded and appear at a lower field. The C3 carbon, attached to the primary amine, will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine Ring | ||

| H-2 | 2.8 - 3.0 (m) | 60 - 65 |

| H-3 | 2.9 - 3.2 (m) | 48 - 53 |

| H-4 | 1.6 - 1.9 (m) | 25 - 30 |

| H-5 | 1.4 - 1.7 (m) | 23 - 28 |

| H-6 | 2.2 - 2.4 (m) | 55 - 60 |

| N-Propyl Group | ||

| N-CH₂ | 2.3 - 2.5 (t) | 58 - 63 |

| CH₂ | 1.4 - 1.6 (sext) | 20 - 25 |

| CH₃ | 0.8 - 1.0 (t) | 11 - 14 |

| Amine Group | ||

| NH₂ | 1.5 - 2.5 (br s) | - |

m = multiplet, t = triplet, sext = sextet, br s = broad singlet

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the propyl chain and throughout the piperidine ring, helping to trace the connectivity of the entire spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For cyclic systems like piperidine, NOESY can help determine the relative stereochemistry, such as the axial or equatorial orientation of substituents on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of this compound. This high precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₈H₁₈N₂). This is a critical step in the identification and characterization of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected ion. In the context of this compound, the molecular ion ([M+H]⁺) would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Common fragmentation pathways for N-alkyl piperidines involve the cleavage of the N-alkyl group and ring-opening reactions. The presence of the 3-amino group will also influence the fragmentation pattern, potentially leading to the loss of ammonia (B1221849) (NH₃). The analysis of these fragmentation patterns can be used to confirm the structure and to identify any derivatives or impurities.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure/Loss |

| 143 | [M+H]⁺ |

| 126 | Loss of NH₃ |

| 114 | Loss of C₂H₅ (ethyl radical from propyl group) |

| 100 | Cleavage of the propyl group (loss of C₃H₇) |

| 84 | Piperidine ring fragment after loss of the propyl group and a proton |

| 70 | Further fragmentation of the piperidine ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the key functional groups are the secondary amine within the piperidine ring, the primary amine at the 3-position, and the C-H bonds of the alkyl groups.

N-H Vibrations: The primary amine (NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.

C-H Vibrations: The stretching vibrations of the C-H bonds in the propyl group and the piperidine ring will appear in the region of 2800-3000 cm⁻¹. C-H bending vibrations will be observed at lower frequencies (around 1350-1470 cm⁻¹).

C-N Vibrations: The C-N stretching vibrations for both the tertiary amine in the ring and the primary amine substituent are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, often provides complementary information to IR spectroscopy. While N-H and O-H stretches are typically strong in IR, C-C and C-N symmetric vibrations can be more prominent in Raman spectra.

Table 3: Predicted Key Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 | Strong |

| N-H Bend (primary amine) | 1590 - 1650 | - | Medium |

| C-H Bend (alkyl) | 1350 - 1470 | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium to Strong |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable in the analysis of this compound and its analogs, providing robust methods for separation, purification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this context. Due to the chemical nature of these aliphatic amines, specific strategies, often involving derivatization, are required to achieve optimal analytical results.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of piperidine-based compounds. However, aliphatic amines like this compound and its close analog, 3-aminopiperidine, present a significant analytical challenge: they lack a native chromophore, rendering them invisible to standard UV-Vis detectors. nih.govresearchgate.net Furthermore, their polar nature can lead to poor retention and peak shape on conventional reversed-phase columns. researchgate.net To overcome these limitations, pre-column derivatization is a widely adopted strategy. This involves reacting the amine with a reagent that introduces a chromophoric or fluorophoric tag, enhancing detectability and improving chromatographic behavior. actascientific.com

Derivatization Strategies and Applications:

Research into analogs such as 3-aminopiperidine has led to the development of effective derivatization methods that are applicable to this compound. A common approach involves the use of benzoyl chloride, which reacts with the primary amine group to form a benzoyl-3-aminopiperidine derivative. google.com This derivative possesses strong UV absorbance, allowing for sensitive detection. google.com

For enantiomeric purity analysis, which is critical for chiral compounds, specific derivatizing agents and chiral stationary phases are employed. For instance, (R)- and (S)-piperidin-3-amine have been successfully separated after derivatization with para-toluenesulfonyl chloride (PTSC). nih.govresearchgate.net The resulting sulfonamides can be resolved on a polysaccharide-based chiral column, allowing for the accurate quantification of enantiomeric excess. nih.gov

The following tables outline typical HPLC conditions for the analysis of a derivatized 3-aminopiperidine analog, which serve as a model for this compound.

Table 1: HPLC Conditions for Quantitative Analysis of Benzoyl-3-aminopiperidine Data sourced from patent CN104034814B google.com

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 Column |

| Mobile Phase | 0.01 mol/L Phosphate Aqueous Solution-Methanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Table 2: Chiral HPLC Conditions for Enantiomeric Separation of PTSC-Derivatized Piperidin-3-amine Data sourced from Babu et al., 2014 nih.gov

| Parameter | Condition |

|---|---|

| Chromatographic Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethyl amine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Column Temperature | Ambient |

| Note | Achieved baseline resolution (>4.0) between enantiomers. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is a highly effective technique for the analysis of volatile and semi-volatile compounds, including this compound and its analogs.

Direct vs. Derivatization Approaches:

Similar to HPLC, the direct analysis of aliphatic amines by GC can be challenging due to their high polarity, which can cause significant peak tailing and adsorption on the GC column. researchgate.net However, recent advancements have enabled the development of robust methods for direct analysis without derivatization. A validated, mass-compatible GC method has been successfully developed for the direct injection and quantification of 3-aminopiperidine. researchgate.netasianpubs.org This approach simplifies sample preparation and is suitable for quality control and stability sample analysis. asianpubs.org

Alternatively, derivatization remains a common strategy to enhance analyte volatility and improve peak shape. nih.gov This is particularly useful for complex matrices or when analyzing trace levels. Various derivatization reagents are available, broadly categorized as silylating, acylating, or alkylating agents. gcms.czthermofisher.com For amines, common choices include:

Alkyl chloroformates (e.g., isobutyl chloroformate), which rapidly convert amines into more stable and volatile carbamates. researchgate.net

Perfluorinated anhydrides (e.g., trifluoroacetic anhydride), which produce highly volatile acyl derivatives suitable for sensitive detection. gcms.cz

Silylating agents (e.g., BSTFA), which replace active hydrogens on the amine groups with a less polar trimethylsilyl (B98337) (TMS) group, increasing volatility. sigmaaldrich.com

Mass Spectrometry Fragmentation:

The mass spectrometer provides structural information by fragmenting the analyte molecules in a reproducible manner. For piperidine-containing compounds, fragmentation is often initiated at the nitrogen atoms. The electron ionization (EI) mass spectra of N-alkyl piperidines typically show characteristic fragment ions resulting from the cleavage of the N-alkyl group and fragmentation of the piperidine ring itself. A common fragment for simple piperidines is observed at a mass-to-charge ratio (m/z) of 84, corresponding to the loss of the N-substituent. scholars.direct The study of homologous piperidine alkaloids shows that major fragmentation pathways often involve the neutral elimination of side chains. nih.gov This predictable fragmentation is crucial for the structural elucidation of analogs and the identification of unknown impurities.

The following tables provide example GC conditions for the direct analysis of a key analog and general parameters often used in GC-MS analysis of amines.

Table 3: GC Conditions for Direct Analysis of 3-Aminopiperidine Data sourced from Reddy et al., 2020 asianpubs.org

| Parameter | Condition |

|---|---|

| Chromatographic Column | Diphenyl dimethyl polysiloxane stationary phase (30 m x 0.53 mm ID, 5.0 µm thickness) |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) at 240°C |

| Oven Program | Initial temp 200°C, hold for 2 min, then ramp at 20°C/min up to a final hold |

| Injection Mode | Direct Injection |

| Note | Method validated as per ICH guidelines for specificity, linearity, and precision. asianpubs.org |

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the hit-to-lead and lead optimization phases of drug discovery. researchgate.net For scaffolds such as 1-Propylpiperidin-3-amine, these computational tools offer a paradigm shift from traditional, often time-consuming, iterative chemical synthesis and testing. nih.gov Generative AI models, including Generative Pretrained Transformers (GPT), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), are now capable of de novo design, generating novel molecular structures from scratch or by modifying existing scaffolds. cam.ac.ukrsc.orgcam.ac.uk

These models can be trained on vast datasets of known molecules and their biological activities to learn the complex relationships between structure and function. researchgate.net For the this compound scaffold, an AI model could rapidly generate thousands of virtual derivatives by suggesting modifications to the N-propyl group or the 3-amino substituent. These virtual compounds can then be assessed in silico for desirable properties such as binding affinity to a specific biological target, solubility, and metabolic stability, significantly accelerating the design-make-test-analyze cycle. broadinstitute.orgnih.gov